molecular formula C7H4Cl2N2 B1452369 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-72-6

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1452369
CAS RN: 1190317-72-6
M. Wt: 187.02 g/mol
InChI Key: NPFVCHKGYRYJQK-UHFFFAOYSA-N
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Description

“5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4Cl2N2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a yellow solid with a melting point of 287–288 °C .


Synthesis Analysis

The synthesis of “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .


Chemical Reactions Analysis

The chemical reactions involving “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” are complex and can lead to the formation of various substituted pyridines with diverse functional groups. These reactions involve the remodeling of (aza)indole/benzofuran skeletons .


Physical And Chemical Properties Analysis

“5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” is a yellow solid with a melting point of 287–288 °C. Its molecular weight is 187.03 .

Scientific Research Applications

Antitumor Activity

The compound has been found to have potential antitumor activity . This makes it a subject of interest in the field of oncology, where researchers are constantly looking for new compounds that can inhibit the growth of cancer cells.

Antimicrobial Activity

“5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” has been found to exhibit antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents, which are needed to combat the growing problem of antibiotic resistance.

Antifungal Activity

In addition to its antimicrobial properties, this compound also has antifungal activity . This could make it useful in the treatment of fungal infections, which are a common problem in many parts of the world.

Antiviral Activity

Research has shown that “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” has antiviral properties . This suggests that it could be used in the development of new antiviral drugs, which are needed to treat a variety of viral infections.

Antioxidant Activity

The compound has been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

“5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” has been found to exhibit anti-inflammatory properties . This suggests that it could be used in the treatment of conditions characterized by inflammation, such as arthritis and asthma.

Anticoagulant Activity

The compound has been found to have anticoagulant activity . This means that it could potentially be used in the prevention and treatment of blood clots, which can lead to conditions such as deep vein thrombosis and pulmonary embolism.

Analytes Sensing

Spiropyrans, a class of photochromic substances which “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” belongs to, can be used for the determination of sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, glutathione . This suggests its potential application in the field of analytical chemistry.

Future Directions

The future directions for “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” involve further studies to understand its mechanism of action and potential applications in medicinal chemistry .

properties

IUPAC Name

5,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVCHKGYRYJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696631
Record name 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190317-72-6
Record name 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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